molecular formula C17H13NO4 B11071028 4-(furan-2-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(furan-2-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11071028
M. Wt: 295.29 g/mol
InChI Key: FNVXRIHDZUCYJU-UHFFFAOYSA-N
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Description

4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex heterocyclic compound that features a fused pyranoquinoline structure with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid, catalyzed by L-proline . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .

Scientific Research Applications

4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to its fused ring system, which combines the properties of both quinoline and furan derivatives.

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

4-(furan-2-yl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C17H13NO4/c1-18-12-6-3-2-5-10(12)16-15(17(18)20)11(9-14(19)22-16)13-7-4-8-21-13/h2-8,11H,9H2,1H3

InChI Key

FNVXRIHDZUCYJU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=CO4

Origin of Product

United States

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